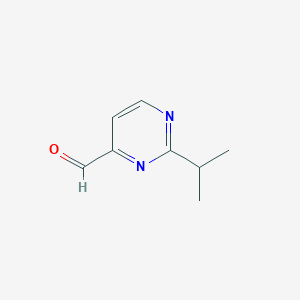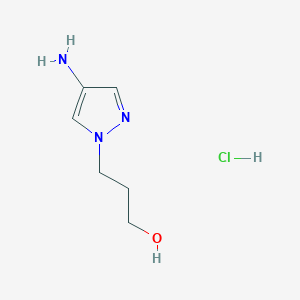
N-Acetyl-di-O-acetyl KRP-203
Descripción general
Descripción
“N-Acetyl-di-O-acetyl KRP-203” is a compound that is predominantly expressed on immune cells and endothelial cells . It is known to bind and activate the this compound receptor . The activation of this receptor initiates internalization and degradation processes, which curb the responsiveness of immune cells to S1P gradients .
Molecular Structure Analysis
“this compound” has a complex molecular structure. It contains a total of 73 bonds, including 41 non-H bonds, 21 multiple bonds, 15 rotatable bonds, 3 double bonds, and 18 aromatic bonds . It also includes 3 six-membered rings, 2 aliphatic esters, 1 aliphatic secondary amide, 1 aromatic ether, and 1 sulfide .Mecanismo De Acción
The mechanism of action of “N-Acetyl-di-O-acetyl KRP-203” is mediated through its binding and activation of the this compound receptor, which is predominantly expressed on immune cells and endothelial cells . The subsequent receptor activation initiates internalization and degradation processes, thereby curbing the responsiveness of immune cells to S1P gradients .
Safety and Hazards
Direcciones Futuras
A study has shown that “N-Acetyl-di-O-acetyl KRP-203” significantly prolonged skin and heart allograft survival and significantly attenuated chronic rejection and bradycardia as an adverse effect . Therefore, “this compound” offers considerable potential as a novel therapeutic immunosuppressant in patients with organ transplantation .
Propiedades
IUPAC Name |
[2-acetamido-2-(acetyloxymethyl)-4-[2-chloro-4-(3-phenylmethoxyphenyl)sulfanylphenyl]butyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32ClNO6S/c1-21(33)32-30(19-37-22(2)34,20-38-23(3)35)15-14-25-12-13-28(17-29(25)31)39-27-11-7-10-26(16-27)36-18-24-8-5-4-6-9-24/h4-13,16-17H,14-15,18-20H2,1-3H3,(H,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTDPJCGQFNTZEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCC1=C(C=C(C=C1)SC2=CC=CC(=C2)OCC3=CC=CC=C3)Cl)(COC(=O)C)COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32ClNO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50746921 | |
| Record name | 2-Acetamido-2-[(acetyloxy)methyl]-4-(4-{[3-(benzyloxy)phenyl]sulfanyl}-2-chlorophenyl)butyl acetate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50746921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
570.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
951238-25-8 | |
| Record name | 2-Acetamido-2-[(acetyloxy)methyl]-4-(4-{[3-(benzyloxy)phenyl]sulfanyl}-2-chlorophenyl)butyl acetate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50746921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4,7-bis(dimethylamino)-9-[(2,2-dimethylpropylamino)methyl]-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride](/img/structure/B1514313.png)






![BenzenaMine, 4-(2-oxa-6-azaspiro[3.3]hept-6-ylsulfonyl)-](/img/structure/B1514349.png)

![Tert-butyl 4-(4-fluorophenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1514353.png)
![2-[1-(4,8b-Dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl)cyclopentyl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole](/img/structure/B1514355.png)
![2-Bromo-7-methoxybenzo[d]thiazole](/img/structure/B1514356.png)
![Methanone, (3,5-dimethyl-4-isoxazolyl)[4-[4-(methylsulfonyl)-2-nitrophenyl]-1-piperazinyl]-](/img/structure/B1514359.png)